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# Application Notes and Protocols for Commercial L-Glutamate Oxidase Assay Kits

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Compound of Interest		
Compound Name:	L-GLUTAMATE OXIDASE	
Cat. No.:	B1165568	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

L-glutamate is a non-essential amino acid that plays a pivotal role in cellular metabolism, including the citric acid cycle and the removal of nitrogen waste.[1] In the mammalian brain, it is the most abundant excitatory neurotransmitter, essential for learning, memory, and synaptic plasticity.[1][2] However, excessive glutamate levels can lead to excitotoxicity, a process implicated in various neurological disorders such as Alzheimer's disease, lateral sclerosis, and autism. Consequently, the accurate quantification of L-glutamate in biological samples is crucial for neuroscience research, drug discovery, and food industry applications where it is used as a flavor enhancer.[3]

Commercial **L-glutamate oxidase** assay kits offer a simple, sensitive, and high-throughput method for measuring L-glutamate concentrations in a variety of sample types.[1] These assays are predominantly based on the enzymatic activity of **L-glutamate oxidase** (LGOX), which specifically catalyzes the oxidative deamination of L-glutamate.

## **Principle of the Assay**

The core of these assay kits is the enzymatic reaction catalyzed by **L-glutamate oxidase** (LGOX). LGOX utilizes molecular oxygen to oxidize L-glutamate, producing  $\alpha$ -ketoglutarate, ammonia (NH<sub>3</sub>), and hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>).[1][4] The generated H<sub>2</sub>O<sub>2</sub> is then used in a coupled reaction, catalyzed by horseradish peroxidase (HRP), to react with a specific probe.



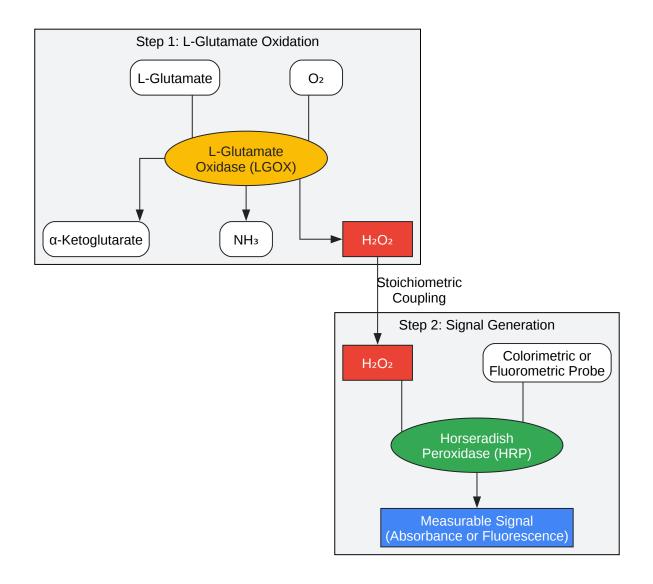
## Methodological & Application

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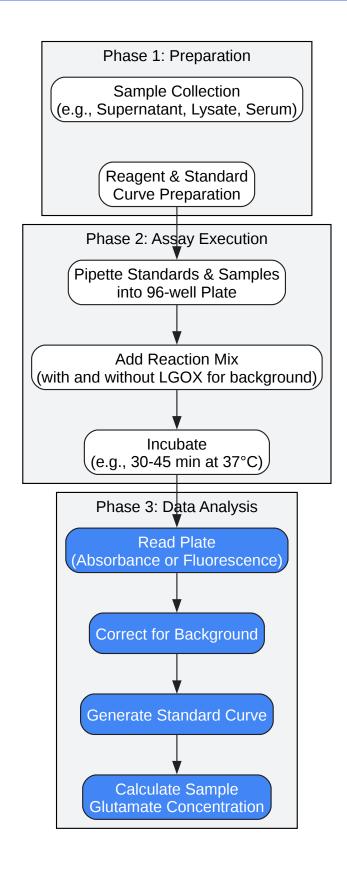
This reaction yields a highly colored (colorimetric) or fluorescent (fluorometric) product. The intensity of the signal is directly proportional to the amount of H<sub>2</sub>O<sub>2</sub> produced, which in turn is proportional to the L-glutamate concentration in the sample.[1][4]

A background control, omitting the **L-glutamate oxidase** enzyme, can be used to correct for any signal generated by endogenous  $H_2O_2$  or other interfering substances within the sample.[4]









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### References

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